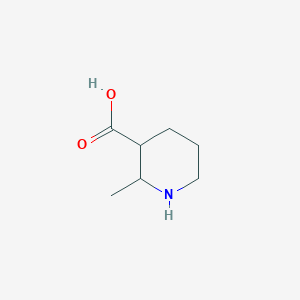

2-Methylpiperidine-3-carboxylic acid

Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural motifs in the design of pharmaceuticals and other biologically active compounds. sigmaaldrich.com Piperidine derivatives are found in over twenty classes of pharmaceuticals, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antipsychotic agents. tue.nl The prevalence of this scaffold is due to its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule. nih.govresearchgate.net

The introduction of a chiral piperidine scaffold can enhance biological activity and selectivity, improve metabolic stability, and modulate solubility and lipophilicity. nih.govresearchgate.net The saturated, sp3-hybridized nature of the piperidine ring allows for a three-dimensional arrangement of substituents, which is crucial for precise molecular recognition and interaction with biological targets like enzymes and receptors. sigmaaldrich.com In organic synthesis, the piperidine framework serves as a versatile building block for constructing more complex molecular architectures, including a wide array of natural products and alkaloids. sigmaaldrich.comorientjchem.org

Overview of 2-Methylpiperidine-3-carboxylic Acid as a Fundamental Building Block and Synthetic Intermediate

This compound serves as a valuable synthetic intermediate and a fundamental building block in the creation of more elaborate chemical structures. The presence of both a secondary amine within the piperidine ring and a carboxylic acid group provides two distinct points for chemical modification. This bifunctionality allows for its incorporation into larger molecules through reactions like amidation and esterification.

Specifically, the carboxylic acid functional group is a handle for derivatization, enabling the synthesis of amides, esters, and other derivatives. This is particularly useful in the generation of compound libraries for structure-activity relationship (SAR) studies, where systematic modification of the molecule helps in identifying key structural features for a desired biological activity. Furthermore, protected versions of this compound, such as its N-Boc (tert-butyloxycarbonyl) or N-Fmoc (9-fluorenylmethoxycarbonyl) derivatives, are employed in peptide synthesis to introduce conformational constraints or to act as non-proteinogenic amino acid surrogates.

The stereochemistry of the methyl and carboxylic acid groups on the piperidine ring adds a layer of structural complexity and is critical for its application in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount.

Historical Trajectory and Evolution of Academic Research on this compound

The history of this compound is intrinsically linked to the broader development of synthetic methods for piperidine derivatives. A primary and long-standing method for synthesizing the piperidine core is the catalytic hydrogenation of the corresponding pyridine (B92270) precursor. google.com In the case of this compound, the direct precursor is 2-methylnicotinic acid (also known as 2-methylpyridine-3-carboxylic acid). nih.gov

Early research into piperidine synthesis often relied on harsh hydrogenation conditions using catalysts like Raney nickel. Over time, research has evolved to employ more sophisticated and milder catalytic systems. The development of catalysts based on precious metals such as palladium, platinum, rhodium, and ruthenium has allowed for the hydrogenation of pyridine rings under more controlled conditions, often with improved yields and selectivities. tue.nlnih.gov For instance, methods have been developed for the hydrogenation of pyridine carboxylic acids using a palladium-on-carbon (Pd/C) catalyst in an aqueous medium. google.com

A significant focus of modern research has been the development of stereoselective synthesis methods. Since this compound possesses two stereocenters, four possible stereoisomers exist. The evolution of asymmetric catalysis has been crucial in enabling the synthesis of specific, single stereoisomers. This is vital for pharmaceutical applications, where different stereoisomers can have vastly different biological activities. Research continues to focus on developing novel catalytic systems, including those based on cobalt and other earth-abundant metals, to achieve efficient, cost-effective, and environmentally benign syntheses of substituted piperidines like this compound. nih.govmdpi.com

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| CAS Number | 116140-14-8 |

| Predicted Boiling Point | 267.0 ± 33.0 °C |

| Predicted pKa | 3.89 ± 0.40 |

| Topological Polar Surface Area | 49.33 Ų |

| Predicted LogP | 0.4591 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWPBIIDJCWFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546010 | |

| Record name | 2-Methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116140-14-8 | |

| Record name | 2-Methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methylpiperidine 3 Carboxylic Acid and Its Derivatives

Classical and Convergent Synthetic Routes to the 2-Methylpiperidine-3-carboxylic Acid Core

Classical approaches to the synthesis of the this compound framework often rely on the modification of pre-existing heterocyclic structures. A primary and well-established method involves the catalytic hydrogenation of a corresponding substituted pyridine (B92270) precursor. For instance, the synthesis of a related compound, (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, begins with the reduction of 4-methyl-2-pyridine carboxylic acid. google.com This transformation is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. google.com The reaction proceeds to saturate the aromatic pyridine ring, yielding the desired piperidine (B6355638) core. Subsequent steps may be required to modify other functional groups. This linear approach, while straightforward, can sometimes be limited by the availability of the starting pyridine and the stereochemical outcome of the reduction.

Key Features of a Classical Hydrogenation Route:

Starting Material: A substituted pyridine derivative (e.g., 2-methyl-nicotinic acid).

Key Transformation: Heterogeneous catalytic hydrogenation (e.g., H₂, Pd/C).

Stereocontrol: The reduction of the pyridine ring can generate multiple stereoisomers, often resulting in a mixture of cis and trans diastereomers, which may require subsequent separation or more sophisticated diastereoselective reduction methods to control.

Convergent synthesis offers an alternative strategy that enhances efficiency by preparing key fragments of the target molecule separately before combining them in a later step. For this compound, a hypothetical convergent route could involve the synthesis of a fragment containing the C2-methyl and C3-carboxylic acid functionalities and a separate nitrogen-containing fragment. These two pieces could then be joined through reactions like a Michael addition followed by reductive amination to form the piperidine ring. This approach allows for greater flexibility and can be more efficient for complex analogs, as modifications to different parts of the molecule can be made independently before the final assembly.

Stereoselective Synthesis: Enantiomeric and Diastereomeric Control

Controlling the three-dimensional arrangement of atoms is paramount in modern drug discovery. For this compound, which contains two stereocenters at the C2 and C3 positions, achieving high levels of enantiomeric and diastereomeric purity is a significant synthetic challenge.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is a powerful tool for asymmetric synthesis.

In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to control the formation of the C2 and C3 stereocenters. For example, an achiral α,β-unsaturated ester could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. The subsequent conjugate addition of a methyl group (using an organocuprate reagent, for instance) would be directed by the bulky auxiliary to occur from a specific face, establishing the stereochemistry at one of the centers. A subsequent cyclization step would then form the piperidine ring. The diastereoselectivity of such reactions is often high, providing a reliable method for obtaining enantiomerically enriched products. nih.gov A survey of various chiral auxiliaries found that (-)-8-phenylmenthol (B56881) ester derived from glycine (B1666218) can effectively control the absolute stereochemistry in certain rearrangements, yielding enantiomerically pure products after purification. nih.gov

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. researchgate.net This field has furnished powerful methods for synthesizing chiral molecules, including piperidine derivatives.

For the synthesis of this compound analogs, a chiral catalyst could be employed in several key transformations. For instance, the asymmetric hydrogenation of a suitably substituted dihydropyridine (B1217469) or pyridine precursor using a chiral transition-metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands) could provide direct access to enantiomerically enriched piperidines. Furthermore, organocatalysis, using small chiral organic molecules like proline and its derivatives, has emerged as a potent strategy. A chiral Brønsted acid could catalyze the atroposelective coupling of carboxylic acids with amines. researchgate.net N-Heterocyclic carbenes (NHCs) have also been used in the catalytic activation of aldehydes, which can then react with carboxylic acids to form chiral esters, demonstrating a method for the enantioselective functionalization of carboxylic acids. nih.govresearchgate.net These catalytic methods avoid the need to install and remove a chiral auxiliary, thus shortening the synthetic sequence.

Once one stereocenter is in place, it can influence the formation of subsequent stereocenters within the same molecule, a principle known as diastereoselection. This is a common strategy to control the relative stereochemistry (e.g., cis vs. trans) of substituents on the piperidine ring.

In a synthetic route towards this compound, if the C2 methyl group is established first, its steric presence will direct the approach of reagents to the C3 position. For example, the reduction of a ketone at C3 or the hydrogenation of a double bond between C2 and C3 in a cyclic precursor would likely favor the formation of one diastereomer over the other. By carefully choosing the reagent and reaction conditions, chemists can control this diastereoselectivity to produce the desired cis or trans isomer with high purity. A domino reaction involving a chemoselective asymmetric Michael addition followed by an intramolecular cyclization has been shown to stereoselectively yield cyclopentane (B165970) derivatives, a strategy that can be adapted to piperidine synthesis. mdpi.com

Multicomponent and One-Pot Strategies for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) and one-pot syntheses are highly valued for their efficiency, as they combine multiple synthetic steps into a single operation without isolating intermediates. nih.govbas.bg This approach reduces reaction time, minimizes waste, and simplifies purification processes, aligning with the principles of green chemistry. scispace.com The synthesis of highly functionalized piperidines is particularly amenable to such strategies. bas.bgresearchgate.net

A common MCR for synthesizing the piperidine core involves the condensation of an aldehyde, an amine, and a β-ketoester. scispace.com In this reaction, three or more starting materials are combined in a single flask to generate a complex product in one step. The use of various catalysts, including L-proline, molecular iodine, and nano-crystalline solid acids, has been shown to effectively promote these reactions under mild conditions. bas.bg The efficiency of these reactions often results in good to excellent yields of the desired piperidine derivatives. scispace.comresearchgate.net

Below is a data table summarizing findings from a study on the one-pot, multi-component synthesis of functionalized piperidines, highlighting the effectiveness of different catalysts and conditions.

This table presents illustrative data from various sources on multicomponent piperidine synthesis to demonstrate the concept. bas.bgscispace.comresearchgate.net

Recent Advances in Organocatalysis and Photoredox Catalysis for Piperidine Ring Formation

The quest for efficient, stereoselective, and environmentally benign methods for constructing the piperidine scaffold has led to the emergence of organocatalysis and photoredox catalysis as powerful synthetic tools. These approaches offer distinct advantages over traditional methods, often proceeding under mild reaction conditions and enabling the synthesis of highly functionalized and stereochemically complex piperidine derivatives.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. In the context of piperidine formation, chiral organocatalysts can facilitate a variety of transformations, including Mannich reactions, Michael additions, and cycloadditions, to afford enantioenriched piperidine precursors. For instance, proline and its derivatives have been effectively employed in biomimetic approaches to synthesize 2-substituted piperidine alkaloids with high enantioselectivity. nih.govacs.org These reactions often mimic biosynthetic pathways, providing a direct and efficient route to natural product skeletons.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) processes, has opened new avenues for C-H functionalization and the formation of carbon-carbon and carbon-heteroatom bonds. This strategy has been successfully applied to the synthesis and functionalization of piperidines. nih.gov For example, the photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines allows for the introduction of aryl groups at the C2 position with high diastereoselectivity. nih.govacs.org This method is particularly valuable for the late-stage functionalization of complex piperidine-containing molecules.

The convergence of organocatalysis and photoredox catalysis in dual catalytic systems has further expanded the synthetic chemist's toolbox. This synergistic approach allows for the generation of radical intermediates under mild conditions, which can then participate in enantioselective transformations orchestrated by a chiral organocatalyst. While specific applications of these dual catalytic systems for the direct synthesis of this compound are still emerging, the foundational principles have been established in related systems, paving the way for future developments.

Recent research has demonstrated the power of these catalytic systems in constructing polysubstituted piperidines with excellent stereocontrol. For example, an organocatalytic domino Michael addition/aminalization process has been developed for the synthesis of highly functionalized piperidines, creating four contiguous stereocenters in a single step with high enantioselectivity. acs.org

Visible-light-induced C(sp³)–H functionalization of N-substituted piperidines represents another significant advancement. rsc.org This approach allows for the direct installation of functional groups onto the piperidine ring without the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route.

While the direct asymmetric synthesis of this compound using these advanced catalytic methods is a developing area, the progress in the synthesis of structurally related 2,3-disubstituted and polysubstituted piperidines provides a strong foundation. The following tables summarize some of the key findings in the organocatalytic and photoredox-catalyzed synthesis of functionalized piperidines, highlighting the potential of these methodologies for accessing compounds like this compound.

Table 1: Examples of Organocatalytic Synthesis of Piperidine Derivatives

| Entry | Reactants | Catalyst | Product | Yield (%) | Stereoselectivity | Reference |

| 1 | Δ¹-Piperideine, Acetone | (L)-Proline | (+)-Pelletierine | 70 | 95% ee | acs.org |

| 2 | Aldehydes, Nitroolefins | O-TMS protected diphenylprolinol | Polysubstituted Piperidines | up to 99 | >99% ee | acs.org |

| 3 | Vinyl Sulfonamides | Cinchona-based catalyst | 2,5,5-Trisubstituted Piperidines | up to 98 | >99% ee | rsc.org |

Table 2: Examples of Photoredox-Catalyzed Functionalization of Piperidines

| Entry | Substrate | Reagent | Photocatalyst | Product | Yield (%) | Diastereoselectivity | Reference |

| 1 | N-Aryl Piperidine | Cyano(hetero)arenes | Ir(ppy)₃ | α-Arylated Piperidine | up to 95 | >20:1 dr | nih.govacs.org |

| 2 | N-Substituted Piperidine | N-Chlorosuccinimide | Visible Light | 3,3-dichloro-2-hydroxy-piperidine | up to 85 | - | rsc.org |

The continued exploration of organocatalysis and photoredox catalysis is poised to deliver even more sophisticated and efficient methods for the synthesis of this compound and its derivatives, facilitating advancements in medicinal chemistry and drug discovery.

Chemical Transformations and Functionalization of 2 Methylpiperidine 3 Carboxylic Acid

Derivatization at the Carboxylic Acid Moiety: Esters, Amides, and Acid Halides

The carboxylic acid group is a primary site for functionalization, providing a versatile handle for introducing a wide range of substituents through esterification, amidation, and conversion to acid halides. These transformations are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies. vulcanchem.com

Esters: Ester derivatives of 2-methylpiperidine-3-carboxylic acid are commonly synthesized to enhance properties such as membrane permeability or to serve as prodrugs. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uklibretexts.org The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. chemguide.co.uk For example, the reaction with methanol or ethanol yields the corresponding methyl or ethyl esters. lookchem.com

Amides: Amide formation is another crucial derivatization, often used to explore biological interactions, as the amide bond is a key feature in many biologically active molecules. Direct reaction of the carboxylic acid with an amine is generally inefficient because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, coupling agents are typically employed. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond. libretexts.org This method is widely used in peptide synthesis where the piperidine (B6355638) scaffold might be incorporated. vulcanchem.com

Acid Halides: Conversion of the carboxylic acid to a more reactive acid halide, typically an acid chloride, provides a highly reactive intermediate for the synthesis of esters and amides under milder conditions. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. libretexts.orglibretexts.org The resulting 2-methylpiperidine-3-carbonyl chloride can then be reacted with a wide variety of nucleophiles (alcohols, amines) to yield the desired derivatives. libretexts.org

| Derivative | Reaction Type | Typical Reagents | Key Features |

|---|---|---|---|

| Esters | Fischer Esterification | Alcohol (e.g., CH₃OH, C₂H₅OH), Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; often requires excess alcohol. chemguide.co.uk |

| Amides | Amide Coupling | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) | Bypasses formation of unreactive carboxylate salt. libretexts.org |

| Acid Halides | Halogenation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Creates a highly reactive intermediate for further synthesis. libretexts.orglibretexts.org |

Modifications and Functionalization of the Piperidine Nitrogen Atom (N-Substitution)

The secondary amine within the piperidine ring is another key site for functionalization. N-substitution reactions are critical for modulating the compound's physicochemical properties, such as basicity and lipophilicity, and for introducing specific functionalities for biological targeting or further chemical modification.

Common N-substitution strategies include:

N-Alkylation: Introduction of alkyl groups can be achieved by reacting the piperidine nitrogen with alkyl halides.

N-Acylation: Reaction with acyl chlorides or acid anhydrides introduces acyl groups, forming a stable amide linkage.

Reductive Amination: The piperidine nitrogen can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkyl derivatives. google.com

N-Arylation: Introduction of aryl groups can be accomplished through methods like the Buchwald-Hartwig amination.

N-Protection: For multi-step syntheses, the nitrogen is often protected to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which are stable under specific conditions but can be selectively removed when needed. vulcanchem.combldpharm.com The use of these protected variants is particularly important in solid-phase peptide synthesis. vulcanchem.com

| N-Substituent | Reaction Type | Reagents | Purpose |

|---|---|---|---|

| Alkyl Group | Alkylation / Reductive Amination | Alkyl Halide / Aldehyde + Reducing Agent | Modulate basicity and lipophilicity. |

| Acyl Group | Acylation | Acyl Halide, Acid Anhydride | Forms stable amides, alters electronic properties. |

| Boc Group | Protection | Di-tert-butyl dicarbonate (Boc)₂O | Protecting group, stable to bases, removed by acid. vulcanchem.com |

| Fmoc Group | Protection | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Protecting group, stable to acids, removed by base. vulcanchem.com |

Selective Functionalization of the Methyl Group and Other Ring Positions

Selective functionalization of the C-H bonds of the piperidine ring or the methyl group is a more advanced strategy that allows for precise modification of the scaffold's periphery. These reactions often rely on modern catalytic methods to achieve high regioselectivity and stereoselectivity.

Recent advances in C-H activation and functionalization have provided tools to modify piperidine rings at specific positions. researchgate.net For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can functionalize piperidines. The site-selectivity (e.g., C2, C3, or C4) can often be controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.govd-nb.infonsf.gov

Specifically for a 2-methylpiperidine derivative, functionalization can be directed to different positions. Studies on N-benzyl-2-methylpiperidine have shown that α-functionalization can occur at either the unsubstituted C6 position or the more substituted C2 position. The regioselectivity of this transformation can be influenced by the reaction conditions and the nucleophile used. For example, zinc-mediated alkylation may favor reaction at the less hindered C6 position, whereas using a Grignard reagent can lead to functionalization at the C2 position. acs.org These methodologies highlight the potential for selectively modifying the carbon skeleton of this compound derivatives, enabling the synthesis of complex analogues.

Ring Expansion and Contraction Strategies Involving this compound

Altering the size of the piperidine ring through ring expansion or contraction opens up access to different classes of nitrogen heterocycles, such as pyrrolidines (five-membered rings) or azepanes (seven-membered rings). These transformations fundamentally change the geometry and conformational flexibility of the molecular scaffold.

Ring Contraction: Several methods exist for the contraction of piperidine rings. nih.gov One approach involves the oxidative C-N bond cleavage of N-acyl piperidines, followed by intramolecular cyclization to form N-acyl pyrrolidines. nih.gov Another strategy is a visible light-mediated ring contraction of α-acylated piperidines, which yields cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov Such strategies, while not yet explicitly reported for this compound, represent viable pathways for its conversion to highly functionalized five-membered ring systems.

Ring Expansion: Ring expansion strategies can convert piperidines into larger rings like azepanes. chemrxiv.org For example, palladium-catalyzed allylic amine rearrangements can achieve a two-carbon ring expansion of 2-vinyl piperidines to their corresponding azepane derivatives. chemrxiv.org Another approach involves the rearrangement of prolinol derivatives via an aziridinium intermediate, which can lead to C3-substituted piperidines, demonstrating a one-carbon ring expansion from a pyrrolidine. nih.gov Applying similar principles, one could envision strategies to expand the this compound ring.

Bioconjugation and Prodrug Design Utilizing this compound Scaffolds

The functional handles on this compound—the carboxylic acid and the secondary amine—make it an excellent candidate for use in bioconjugation and prodrug design.

Bioconjugation: Bioconjugation involves linking a molecule to a biomolecule, such as a protein or peptide. The carboxylic acid group can be activated (e.g., with EDC) to form a stable amide bond with lysine residues on a protein. lumiprobe.com Alternatively, the piperidine nitrogen can be functionalized with a linker that contains a bio-orthogonal reactive group (like an alkyne or azide for click chemistry), allowing for precise attachment to biomolecules. lumiprobe.com

Prodrug Design: A prodrug is an inactive or less active compound that is metabolized in the body to the active drug. This approach is often used to improve properties like solubility, stability, or cell permeability. nih.gov The carboxylic acid of this compound can be masked as an ester, which can be cleaved by esterase enzymes in the body to release the active, free acid form. nih.gov This strategy is widely used for non-steroidal anti-inflammatory drugs (NSAIDs) to improve their pharmacokinetic profiles. nih.gov Similarly, derivatives of piperidine-3-carboxylic acid (nipecotic acid) have been developed as prodrugs to enhance their ability to cross the blood-brain barrier. researchgate.net

Stereochemical and Conformational Analysis of 2 Methylpiperidine 3 Carboxylic Acid Systems

Elucidation of Absolute and Relative Stereochemistry

2-Methylpiperidine-3-carboxylic acid possesses two stereogenic centers at the C2 and C3 positions of the piperidine (B6355638) ring. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers: (2R,3R) and (2S,3S), and (2R,3S) and (2S,3R).

The absolute stereochemistry at each chiral center is designated by the Cahn-Ingold-Prelog (R/S) notation, which describes the specific three-dimensional arrangement of the substituents. The relative stereochemistry describes the orientation of the substituents with respect to each other, designated as cis or trans. In the context of the piperidine ring, the substituents on adjacent carbons (C2 and C3) are cis if they are on the same side of the ring's plane and trans if they are on opposite sides.

(2R,3S) and (2S,3R) isomers are classified as the cis diastereomers.

(2R,3R) and (2S,3S) isomers are classified as the trans diastereomers.

The precise stereochemical configuration is crucial as it dictates how the molecule interacts with chiral biological targets such as enzymes and receptors. Different stereoisomers can exhibit significantly different biological activities, making stereoselective synthesis and characterization essential for research and development. The defined three-dimensional structure resulting from the specific R/S configuration at both C2 and C3 is fundamental to molecular recognition processes.

Conformational Preferences of the Piperidine Ring and Substituents (e.g., Methyl Group Position)

The piperidine ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents at each carbon can occupy either an axial position (perpendicular to the ring's general plane) or an equatorial position (in the plane of the ring).

Generally, substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with other axial hydrogens. For this compound, this means that the lowest energy conformation will typically have both the methyl group and the carboxylic acid group in equatorial positions.

However, the conformational equilibrium can be influenced by various factors, including substitution on the nitrogen atom. Computational studies on related N-acyl-2-methylpiperidines have shown that the preference for the methyl group can shift. For instance, in some N-acyl derivatives, the axial conformer can be favored. This shift is often driven by allylic strain, where steric hindrance between the N-substituent and the equatorial C2-methyl group destabilizes the equatorial conformer. The switch from an equatorial to an axial 2-methyl group in N-acylpiperidines can be driven by steric clash and conformational entropy.

The table below summarizes the general conformational preferences for the C2-methyl group based on substitution patterns in related piperidine systems.

| Compound Type | Favored C2-Methyl Position | Primary Driving Factor |

| 2-Methylpiperidine (unsubstituted N) | Equatorial | Minimization of 1,3-diaxial steric interactions |

| N-Alkyl-2-methylpiperidine | Equatorial | Minimization of steric strain |

| N-Acyl-2-methylpiperidine | Axial (in some cases) | Avoidance of A(1,3) allylic strain with the acyl group |

This table is based on general principles and data from related piperidine systems.

Dynamic Stereochemistry and Hindered Rotations in Derivatives

Derivatives of this compound, particularly N-amides formed from the piperidine nitrogen, exhibit dynamic stereochemical phenomena due to hindered rotation around the nitrogen-carbonyl (N-C=O) bond. This bond possesses significant double-bond character, which creates a substantial energy barrier to rotation.

This restricted rotation gives rise to distinct cis and trans conformers (also known as rotamers), where the C2-methyl group is either on the same side (cis) or the opposite side (trans) of the carbonyl oxygen relative to the N-C bond.

Studies on model N-acylpiperidines have shown that the energy difference between these rotamers can be significant. For example, in 1-(2-methyl-1-piperidyl)ethanone, the trans configuration in the equatorial conformer is destabilized by steric interactions. The free energy difference between the cis and trans configurations in the axial conformer, however, is often negligible. This interplay between ring conformation and N-C bond rotation adds another layer of complexity to the conformational landscape of these derivatives.

Tautomerism and Zwitterionic Forms of this compound

As a molecule containing both a basic secondary amine (piperidine nitrogen) and an acidic carboxylic acid group, this compound can exist in different protonation states. The most significant equilibrium is between the neutral form and a zwitterionic form. wikipedia.org

This equilibrium is common to all amino acids. wikipedia.org In solid state and in polar solvents like water, the zwitterionic form is typically the predominant species. The strong electrostatic interactions and hydrogen bonding capabilities of the zwitterion are well-stabilized by polar solvent molecules.

Tautomerism , the interconversion of structural isomers through the migration of a proton, is also a theoretical possibility, though the zwitterionic equilibrium is the most dominant. wikipedia.orgchemistwizards.com Other forms of tautomerism, such as imine-enamine tautomerism, are less relevant for this saturated heterocyclic system. libretexts.org

Influence of Solvent and Temperature on Conformational Equilibrium

The balance between different conformers of this compound is sensitive to the surrounding environment, particularly the solvent and temperature.

Influence of Solvent: The polarity of the solvent can significantly shift the conformational equilibrium. nih.gov

Polar Solvents (e.g., water, DMSO): These solvents can stabilize more polar conformers. For instance, the zwitterionic form of the molecule, with its separated positive and negative charges, is substantially stabilized in polar solvents. Furthermore, computational analyses on related fluorinated piperidines suggest that conformers with a higher dipole moment (e.g., those with axial electronegative substituents) can become more stable as solvent polarity increases. nih.gov

Influence of Temperature: Temperature affects the conformational equilibrium by influencing the available thermal energy (kT) to overcome rotational barriers.

Increasing Temperature: Higher temperatures provide more energy to the system, allowing molecules to overcome the energy barriers between different conformations more easily. This leads to a greater population of higher-energy conformers. For example, the energy difference between equatorial and axial conformers can be more readily surmounted, leading to a higher proportion of the less stable axial conformer at elevated temperatures. rsc.orgmdpi.com

Phase Transitions: In the solid state, temperature changes can induce phase transitions that involve significant alterations in molecular conformation and hydrogen-bonding patterns, as observed in studies of 4-piperidinecarboxylic acid. researchgate.net Such changes can include the rotation of the carboxylic acid group relative to the ring. researchgate.net

Computational Chemistry and Molecular Modeling of 2 Methylpiperidine 3 Carboxylic Acid Derivatives

Density Functional Theory (DFT) Studies for Structural and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to predict optimized geometries, molecular properties, and spectroscopic data with a favorable balance between accuracy and computational cost. For derivatives of 2-Methylpiperidine-3-carboxylic acid, DFT calculations are crucial for determining stable conformations and predicting vibrational (infrared) and nuclear magnetic resonance (NMR) spectra, which aids in the interpretation of experimental data.

Research on closely related structures, such as 2- and 3-methylpiperidine, has utilized the B3LYP functional with the 6-311G(d,p) basis set to identify the most stable conformations and analyze their vibrational spectra. nih.gov Such studies involve optimizing the molecular geometry to find the lowest energy structure and then calculating the harmonic vibrational frequencies. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method, allowing for a direct comparison with experimental FT-IR spectra. nih.govresearchgate.net The Total Energy Distribution (TED) analysis is then used to assign specific vibrational modes to the calculated frequencies, providing a detailed understanding of the molecule's vibrational behavior. nih.gov

For carboxylic acid derivatives, DFT has been successfully used to calculate the characteristic C=O stretching frequencies, which are sensitive to the molecular environment and substitution patterns. researchgate.net Theoretical calculations can accurately reproduce experimental trends in vibrational frequencies and bond lengths, offering insights into intramolecular interactions such as hydrogen bonding. researchgate.netresearchgate.net

Table 1: Representative Predicted Vibrational Frequencies for Methylpiperidine Structures using DFT (Note: This data is illustrative, based on studies of 2- and 3-methylpiperidine, as specific data for this compound was not available in the cited literature. Assignments are based on Total Energy Distribution.) nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| N-H Stretch | ~3350 | Stretching of the amine N-H bond |

| C-H Asymmetric Stretch | ~2960 | Asymmetric stretching of methyl C-H bonds |

| C-H Symmetric Stretch | ~2870 | Symmetric stretching of methyl C-H bonds |

| C=O Stretch (Carboxylic Acid) | ~1720 | Stretching of the carbonyl group (hypothetical) |

| C-N Stretch | ~1190 | Stretching of the ring C-N bond |

| C-C Stretch | ~1030 | Stretching of the ring C-C framework |

| N-H Wag | ~740 | Out-of-plane wagging of the N-H bond |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for identifying stable, low-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to explore the accessible conformational landscape, understand molecular flexibility, and observe transitions between different states. nih.govmdpi.com

For piperidine (B6355638) rings, the primary conformational feature is the chair-like structure. MD simulations can explore the relative stability of different chair conformations and the energetic barriers for ring inversion. The orientation of substituents—in this case, the methyl and carboxylic acid groups—can be either axial or equatorial. The relative stability of these conformers is governed by a complex interplay of steric hindrance, electrostatic interactions, and hyperconjugation. researchgate.net For instance, studies on substituted piperidines have shown that charge-dipole interactions and hyperconjugative effects can sometimes stabilize conformers that would otherwise be considered sterically unfavorable. researchgate.net

A complete conformational analysis of piperidine-2-carboxylic acid derivatives has been performed to understand their activity as NMDA receptor antagonists, highlighting the importance of specific three-dimensional arrangements for biological function. nih.gov MD simulations allow for the sampling of these different arrangements and the calculation of the free energy differences between them, providing a statistical map of the most probable conformations in a given environment (e.g., in solution). nih.gov This exploration is crucial for understanding how a molecule might adapt its shape to fit into a biological target. researchgate.net

Table 2: Key Factors Influencing Piperidine Ring Conformation

| Factor | Description | Influence on this compound |

| Steric Hindrance | Repulsive interactions between bulky groups. | Favors equatorial positions for both the methyl and carboxylic acid groups to minimize 1,3-diaxial interactions. |

| Torsional Strain | Strain due to eclipsing bonds. | The chair conformation minimizes torsional strain. |

| Anomeric/Hyperconjugative Effects | Stabilizing interactions involving electron donation from lone pairs or sigma bonds into adjacent anti-bonding orbitals. | Can influence the preference of electronegative substituents on the ring. |

| Intramolecular Hydrogen Bonding | Potential for hydrogen bond formation between the carboxylic acid proton and the ring nitrogen. | Could stabilize specific conformations where these groups are in proximity. |

| Solvation Effects | The interaction of the molecule with the solvent. | Polar solvents can stabilize conformations with larger dipole moments. |

In Silico Prediction of Biological Activity Spectra and Target Identification

In silico methods are instrumental in the early stages of drug discovery for predicting the potential biological activities of a compound and identifying its likely molecular targets. These approaches use computational models trained on large databases of known active compounds to correlate chemical structures with biological effects. nih.govscispace.com

One prominent tool is the Prediction of Activity Spectra for Substances (PASS) software. clinmedkaz.orgpeerscientist.com PASS analysis compares the structure of a query molecule to a vast library of biologically active compounds and calculates the probability that the new molecule will exhibit certain activities. clinmedkaz.org The results are presented as a list of potential activities with corresponding Pa (probability to be active) and Pi (probability to be inactive) values. An activity is considered likely if Pa > Pi, with higher Pa values (e.g., Pa > 0.7) indicating a high probability of experimental confirmation. clinmedkaz.org

Studies on novel piperidine derivatives have used PASS to predict a wide range of potential central nervous system activities. clinmedkaz.org For example, predictions have suggested high probabilities for effects related to the treatment of phobic disorders, as well as potential nootropic (cognition-enhancing) and antidyskinetic (movement disorder-treating) actions. clinmedkaz.org By identifying the most probable activities, these in silico predictions help prioritize compounds for further experimental screening, saving significant time and resources. nih.gov Other platforms like Molinspiration and Swiss Target Prediction can further refine these predictions, suggesting interactions with specific target classes like G-protein coupled receptors (GPCRs), ion channels, kinases, or nuclear receptors. researchgate.net

Table 3: Illustrative PASS Predictions for Novel Piperidine Derivatives (Note: This data is based on published predictions for novel piperidine scaffolds and serves as an example of the methodology.) clinmedkaz.org

| Predicted Biological Activity | Pa (Probability to be Active) | Interpretation |

| Phobic disorders treatment | 0.762 | High probability of activity. |

| Nootropic | 0.642 | Likely to have cognition-enhancing effects. |

| Antidyskinetic | 0.554 | Possible activity in treating movement disorders. |

| Anxiolytic | 0.515 | Possible anti-anxiety activity. |

| Cognition disorder treatment | 0.481 | Possible therapeutic use in cognitive disorders. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov These models generate mathematical equations that can predict the activity or properties of new, unsynthesized derivatives.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, such as its topology, electronic properties (e.g., partial charges), and steric characteristics (e.g., size and shape). nih.gov Statistical techniques like Multiple Linear Regression (MLR), Support Vector Machines (SVM), or neural networks are then used to build a model that links these descriptors to the observed activity. researchgate.netnih.gov

For piperidine derivatives, QSAR models have been successfully developed for a range of biological activities, including toxicity to insects, inhibition of enzymes like anaplastic lymphoma kinase (ALK), and cardiotoxicity. researchgate.netresearchgate.netmdpi.com For instance, a 3D-QSAR study on piperidine carboxamide derivatives as ALK inhibitors using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) revealed that steric, electrostatic, and hydrophobic properties were critical for potent activity. researchgate.net The robustness and predictive power of these models are rigorously evaluated using statistical metrics such as the coefficient of determination (R²), the cross-validated R² (q²), and the predictive R² for an external test set. researchgate.net These models not only predict activity but also provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological effect, thereby guiding the rational design of more potent analogs. nih.gov

Table 4: Summary of QSAR Studies on Piperidine Derivatives

| Target Activity | Modeling Approach | Key Descriptors | Statistical Validation (Example) | Reference |

| Toxicity vs. Aedes aegypti | OLS-MLR, SVM | 2D Topological Descriptors | R² > 0.85 (training set), R² > 0.8 (test set) | researchgate.netnih.gov |

| ALK Inhibition | CoMFA, CoMSIA | Steric, Electrostatic, Hydrophobic fields | q² = 0.715, R²_pred = 0.744 (CoMFA) | researchgate.net |

| Cardiotoxicity (hERG block) | Monte Carlo Technique | Hybrid Optimal Descriptors | R² = 0.90–0.94 (validation set) | mdpi.com |

| Antihistamine (H1) Activity | 3D QSAR | H-acceptor, H-donor, Hydrophobicity, Sterics | Model predicted test set reasonably well. | nih.gov |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers, offering a step-by-step view of how reactants are converted into products. rsc.org

For the synthesis of this compound and its derivatives, which can be formed through routes like the hydrogenation of substituted pyridines or various intramolecular cyclization reactions, computational methods can clarify reaction pathways and predict regioselectivity and stereoselectivity. nih.gov DFT calculations are commonly used to locate the geometries of all stationary points along a reaction coordinate, including the high-energy transition state structures. acs.org The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate, while the relative energies of different possible products determine the reaction's selectivity. rsc.org

For example, a computational study on the synthesis of pyrrolidinedione derivatives detailed the energy barriers for each step: Michael addition, a Nef-type rearrangement, and the final cyclization. rsc.org Such an analysis can reveal the rate-determining step of the reaction and explain why certain conditions or catalysts are effective. rsc.org These computational insights are invaluable for optimizing reaction conditions to improve yields and for designing novel synthetic routes to complex molecules like substituted piperidines.

Table 5: Typical Steps in a Computational Reaction Mechanism Study

| Step | Computational Method | Objective |

| 1. Reactant/Product Optimization | DFT (e.g., B3LYP) | Find the lowest energy structures of starting materials and final products. |

| 2. Transition State (TS) Search | Synchronous Transit-Guided Quasi-Newton (STQN) or similar methods | Locate the saddle point on the potential energy surface corresponding to the highest energy barrier between reactants and products. |

| 3. Frequency Calculation | DFT | Confirm the nature of the optimized structures. Reactants/products have all real frequencies; a TS has exactly one imaginary frequency. |

| 4. Intrinsic Reaction Coordinate (IRC) Calculation | IRC analysis | Trace the minimum energy path from the transition state down to the corresponding reactant and product to confirm the connection. |

| 5. Energy Profile Construction | Single-point energy calculations (often with a higher level of theory) | Calculate the relative energies of all reactants, intermediates, transition states, and products to construct a complete reaction energy profile. |

Biological and Pharmacological Research Applications of 2 Methylpiperidine 3 Carboxylic Acid Analogs

Role as a Privileged Scaffold in Modern Drug Discovery and Development

The piperidine (B6355638) ring, a core component of 2-methylpiperidine-3-carboxylic acid, is a quintessential privileged scaffold in modern drug discovery. vulcanchem.com Privileged scaffolds are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the development of novel therapeutic agents. The conformational rigidity of the piperidine ring, combined with the stereochemical complexity introduced by the methyl and carboxylic acid groups at the 2 and 3 positions, provides a three-dimensional structure that is crucial for specific molecular recognition by biological targets. vulcanchem.com

The value of this compound as a scaffold lies in its synthetic tractability. The carboxylic acid functionality offers a convenient handle for derivatization, allowing for the creation of a diverse library of amides, esters, and other functionalized analogs. vulcanchem.com This enables extensive structure-activity relationship (SAR) studies to optimize binding affinity and selectivity for a given target. Furthermore, the nitrogen atom of the piperidine ring can be readily modified, for instance, by introducing N-protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), which are instrumental in peptide synthesis and the construction of more complex molecules. vulcanchem.com This adaptability has cemented the this compound framework as a valuable building block in the synthesis of new chemical entities with potential therapeutic applications.

Enzyme Inhibition Profiles and Mechanism-Based Studies

Analogs of this compound have been investigated for their ability to inhibit various enzymes, playing a crucial role in the modulation of physiological pathways.

GABA Uptake Inhibition and Neurotransmitter System Modulation

Derivatives of piperidine-3-carboxylic acid, such as nipecotic acid, are well-established inhibitors of γ-aminobutyric acid (GABA) uptake. researchgate.net By blocking the GABA transporters (GATs), these compounds increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism is of significant interest for the treatment of neurological disorders characterized by GABAergic hypofunction, such as epilepsy. Research has shown that various substituted piperidine-3-carboxylic acid analogs can act as potent and selective GABA uptake inhibitors. researchgate.net The specific stereochemistry of these analogs, including those related to this compound, can influence their selectivity for different GAT subtypes, potentially leading to more targeted therapeutic effects with fewer side effects. vulcanchem.com

Arginase Inhibition and Metabolic Pathway Regulation

The piperidine scaffold has also been explored for its potential in developing arginase inhibitors. Arginase is a key enzyme in the urea cycle that converts L-arginine to L-ornithine and urea. In certain pathological conditions, such as cancer and cardiovascular diseases, elevated arginase activity can deplete L-arginine levels, thereby impairing nitric oxide (NO) production and T-cell function. Novel piperidine derivatives have been designed as arginase inhibitors, showing promise in modulating these metabolic pathways. While specific studies on this compound analogs as arginase inhibitors are emerging, the broader class of piperidine-based compounds has demonstrated significant potential in this area.

Serotonin Metabolism Related Enzyme Studies

Piperidine derivatives have been extensively studied for their interaction with the serotonin (5-HT) system, particularly as inhibitors of the serotonin transporter (SERT). researchgate.net SERT is a key protein responsible for the reuptake of serotonin from the synaptic cleft, and its inhibition is a primary mechanism of action for many antidepressant drugs. Research on meperidine analogs, which feature a piperidine core, has revealed potent SERT binding affinity (Ki = 41 nM) and serotonin reuptake inhibition. uno.eduresearchgate.net Structure-activity relationship studies have shown that modifications to the piperidine ring and its substituents can significantly impact both potency and selectivity for SERT over other monoamine transporters like those for dopamine (DAT) and norepinephrine (NET). uno.eduresearchgate.net For instance, certain benzyl ester analogs of piperidine derivatives have exhibited high potency for SERT with excellent selectivity. uno.edu These findings underscore the potential of the this compound scaffold as a template for designing novel and selective serotonin reuptake inhibitors (SSRIs). uno.eduresearchgate.net

Receptor Binding Affinity and Ligand-Target Interactions

The specific three-dimensional arrangement of substituents on the this compound scaffold dictates its binding affinity and selectivity for various receptors. The stereochemistry at the C2 and C3 positions is particularly critical for molecular recognition. vulcanchem.com

Studies on related piperidine derivatives have demonstrated high-affinity binding to a range of receptors and transporters. For example, certain piperidine-based compounds have shown high affinity for the serotonin transporter (SERT) and the 5-HT1A receptor, both important targets in the treatment of depression and anxiety. researchgate.net In one study, a 2-methylpiperidine derivative displayed a Ki value of 96 nM for the 5-HT1A receptor and 9.8 nM for SERT. researchgate.net Other research on meperidine analogues has identified compounds with Ki values as low as 0.6 nM for SERT, highlighting the potent interactions achievable with this scaffold. researchgate.net

Furthermore, piperidine derivatives have been investigated as ligands for sigma receptors (S1R and S2R), which are implicated in a variety of neurological functions. Docking studies have revealed that the piperidine core can anchor ligands within the receptor binding pocket through interactions such as salt bridges with key residues like Glu172 in the S1R. nih.gov The affinity and selectivity for these receptors can be modulated by altering the substituents on the piperidine ring. For instance, some 4-pyridylpiperidine derivatives have shown high affinity for the sigma-1 receptor with Ki values in the low nanomolar range (e.g., 3.3 nM, 4.5 nM, 5.6 nM). acs.org

The following table summarizes the binding affinities of selected piperidine derivatives for various neurological targets:

| Compound Class | Target | Binding Affinity (Ki) |

| 2-Methylpiperidine Derivative | 5-HT1A Receptor | 96 nM researchgate.net |

| 2-Methylpiperidine Derivative | Serotonin Transporter (SERT) | 9.8 nM researchgate.net |

| Meperidine Analogue | Serotonin Transporter (SERT) | 0.6 nM researchgate.net |

| 4-Pyridylpiperidine Derivative | Sigma-1 Receptor | 3.3 - 5.6 nM acs.org |

Exploration in Specific Therapeutic Areas: Neuroscience, Oncology, and Anti-infectives

The versatile pharmacological profile of this compound analogs has led to their exploration in several key therapeutic areas.

Neuroscience: As discussed, the ability of these compounds to modulate neurotransmitter systems, particularly the GABAergic and serotonergic systems, makes them attractive candidates for the treatment of a range of neurological and psychiatric disorders, including epilepsy, depression, and anxiety. vulcanchem.com

Oncology: Research has indicated that derivatives of this compound may possess anticancer properties. vulcanchem.com In vitro studies have shown that certain analogs can inhibit the proliferation of human multiple myeloma cells (RPMI 8226). vulcanchem.com The proposed mechanism of action involves the interaction with specific cellular targets that are crucial for cancer cell growth and survival. vulcanchem.com Additionally, the development of bioreducible N-oxides of 2,6-disubstituted N-methylpiperidine derivatives has been explored as a strategy for creating prodrugs that are selectively activated to toxic species within the hypoxic environment of tumors. nih.gov

Anti-infectives: The piperidine scaffold is a common motif in compounds with antimicrobial and antifungal activity. academicjournals.orgbiointerfaceresearch.com Various derivatives have been synthesized and tested against a range of pathogens. For example, some piperidine compounds have shown inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. biointerfaceresearch.comresearchgate.net Antifungal activity has also been observed against species like Cryptococcus neoformans. researchgate.net While research specifically focusing on this compound analogs as anti-infectives is an emerging area, the established antimicrobial potential of the broader piperidine class provides a strong rationale for further investigation.

The following table provides an overview of the antibacterial activity of selected piperidine derivatives:

| Compound | Bacterial Strain | Activity |

| Piperidine Derivative | Staphylococcus aureus (Gram-positive) | Active biointerfaceresearch.comresearchgate.net |

| Piperidine Derivative | Escherichia coli (Gram-negative) | Active biointerfaceresearch.comresearchgate.net |

Design and Synthesis of Peptidomimetics Incorporating this compound

The incorporation of constrained amino acid analogs into peptide sequences is a cornerstone of peptidomimetic design, aiming to enhance biological activity, selectivity, and metabolic stability. upc.edunih.gov this compound, a cyclic amino acid analog, presents a valuable scaffold for achieving these objectives. Its rigid piperidine ring introduces conformational constraints that can mimic or stabilize specific secondary structures of peptides, such as β-turns and helical motifs, which are often crucial for biological recognition and function. vulcanchem.comwjarr.com

The design of peptidomimetics featuring this particular scaffold involves strategic placement within a peptide sequence to replace native amino acid residues. The stereochemistry of the methyl and carboxyl groups on the piperidine ring is a critical determinant of the resulting backbone geometry and the orientation of side chains, thereby influencing the binding affinity to target receptors or enzymes. vulcanchem.com Computational modeling and structural analysis are often employed to predict the conformational impact of incorporating this compound and to guide the design of analogs with optimized binding properties.

The synthesis of peptidomimetics containing this compound typically proceeds through solid-phase peptide synthesis (SPPS), a widely adopted methodology that allows for the sequential addition of amino acids to a solid support. For incorporation into a growing peptide chain, the carboxylic acid moiety of this compound is activated, commonly using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate amide bond formation with the N-terminal amine of the resin-bound peptide.

To prevent undesired side reactions, the piperidine nitrogen is typically protected with an acid-labile group such as tert-butyloxycarbonyl (Boc) or a base-labile group like 9-fluorenylmethyloxycarbonyl (Fmoc), which are standard protecting groups in peptide chemistry. The choice of protecting group strategy dictates the conditions for its removal at each step of the synthesis. For instance, the Fmoc group is removed with a mild base, allowing for the subsequent coupling of the next amino acid in the sequence.

The synthesis of the this compound building block itself can be a multi-step process involving stereoselective reactions to establish the desired relative and absolute stereochemistry of the two stereocenters. vulcanchem.com Once the protected amino acid analog is synthesized, it can be readily utilized in standard peptide synthesizers.

The following table outlines key synthetic reagents and their roles in the synthesis of peptidomimetics incorporating this compound.

| Reagent/Compound | Abbreviation | Role in Synthesis |

| This compound | - | Building block for peptidomimetic |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Activating agent for carboxylic acid |

| N,N-Diisopropylethylamine | DIPEA | Base for activation and coupling reactions |

| tert-Butyloxycarbonyl | Boc | Protecting group for the piperidine nitrogen |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Protecting group for the piperidine nitrogen |

Detailed research findings on peptidomimetics specifically incorporating this compound are limited in the public domain. However, extensive research on related piperidine-based scaffolds has demonstrated their utility in creating potent and selective inhibitors of various enzymes, including proteases, and modulators of G-protein coupled receptors. nih.gov The conformational rigidity imparted by the piperidine ring is a key factor in achieving high binding affinity and improved pharmacokinetic profiles.

The synthesis of a library of peptidomimetics with systematic variations in the stereochemistry of the this compound unit and its position within the peptide sequence would be a valuable approach to explore the structure-activity relationships (SAR) for a given biological target. This would enable the identification of lead compounds with enhanced therapeutic potential.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 Methylpiperidine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of 2-Methylpiperidine-3-carboxylic acid in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals and confirm the connectivity of the molecule.

The ¹H NMR spectrum provides information on the chemical environment of each proton. The protons on the piperidine (B6355638) ring typically resonate in the range of 1.5-3.5 ppm. The methyl group protons would appear as a doublet, coupling to the adjacent proton at the C2 position. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 10 ppm. libretexts.org

¹³C NMR spectroscopy is used to identify all unique carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found in the 170-185 ppm region. princeton.edu The carbons of the piperidine ring resonate between 20-60 ppm, while the methyl carbon appears at a higher field (15-25 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (C=O) | - | 175-185 |

| Carboxyl (OH) | >10 (broad singlet) | - |

| C2-H | ~3.0-3.5 (multiplet) | ~55-65 |

| C3-H | ~2.5-3.0 (multiplet) | ~40-50 |

| C4-H₂ | ~1.5-2.0 (multiplet) | ~20-30 |

| C5-H₂ | ~1.5-2.0 (multiplet) | ~20-30 |

| C6-H₂ | ~2.8-3.3 (multiplet) | ~45-55 |

| Methyl (CH₃) | ~1.1-1.4 (doublet) | ~15-25 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values can vary based on solvent and stereochemistry.

Two-dimensional NMR experiments are crucial for definitive assignment.

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, confirming adjacent protons within the piperidine ring and the coupling between the C2-proton and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. princeton.edu This is particularly useful for confirming the position of the methyl and carboxylic acid groups by observing correlations from the methyl protons to C2 and C3, and from the C2-H and C3-H protons to the carboxyl carbon.

Conformational analysis is also investigated using NMR. The piperidine ring adopts a chair conformation to minimize steric strain. The relative stereochemistry of the methyl and carboxylic acid groups (cis or trans) influences their preferred axial or equatorial orientation, which can be determined by analyzing the coupling constants (J-values) between ring protons and through Nuclear Overhauser Effect (NOE) experiments.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in the molecule. In the solid state, this compound likely exists as a zwitterion due to an internal acid-base reaction between the carboxylic acid and the amine.

FT-IR Spectroscopy: The infrared spectrum is dominated by absorptions from the primary functional groups.

A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. libretexts.org

The N-H stretching vibration of the secondary amine appears in the 3200-3500 cm⁻¹ region. In the zwitterionic form, this becomes an N⁺-H stretch, which is broader and shifted to lower wavenumbers (around 2200-3000 cm⁻¹), often overlapping with the O-H stretch.

The C=O stretch of the carboxylic acid group gives a strong, sharp peak between 1710 and 1760 cm⁻¹. libretexts.org For the zwitterionic carboxylate (COO⁻), this is replaced by a strong asymmetric stretching band around 1550-1610 cm⁻¹ and a weaker symmetric stretching band near 1400 cm⁻¹. researchgate.net

C-H stretching vibrations from the piperidine ring and methyl group are observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for non-polar bonds. It would show characteristic peaks for the C-C skeletal framework of the piperidine ring and the C-H bending and stretching modes.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (very broad) |

| N-H (Amine) | Stretching | 3200-3500 (broad) |

| N⁺-H (Ammonium) | Stretching | 2200-3000 (very broad) |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C=O (Carboxylic Acid) | Stretching | 1710-1760 (strong) |

| COO⁻ (Carboxylate) | Asymmetric Stretch | 1550-1610 (strong) |

| N-H | Bending | 1500-1650 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₁₃NO₂, corresponding to a monoisotopic mass of 143.09 Da. chemscene.com

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion ([M]⁺•) or a protonated molecule ([M+H]⁺), respectively, at m/z 143 or 144. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways include:

Loss of the carboxyl group: A prominent fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the •COOH radical (45 Da) to yield a fragment ion at m/z 98. libretexts.orglibretexts.org

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion can occur, particularly in ESI-MS/MS.

Ring Fragmentation: The piperidine ring can undergo α-cleavage adjacent to the nitrogen atom, a characteristic fragmentation for cyclic amines. This can lead to various smaller fragment ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 144 | [M+H]⁺ |

| 143 | [M]⁺• |

| 126 | [M-OH]⁺ or [M+H-H₂O]⁺ |

| 98 | [M-COOH]⁺ |

| 84 | Fragment from ring cleavage |

Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Trace Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for detecting it at trace levels in various matrices.

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which can cause poor peak shape and thermal degradation. sigmaaldrich.com Therefore, derivatization is typically required to convert the polar carboxylic acid and amine groups into less polar, more volatile functional groups. A common approach is esterification of the carboxylic acid (e.g., to a methyl ester) followed by acylation of the amine. colostate.edunih.gov The resulting derivative can be readily analyzed on a standard non-polar or mid-polar GC column to determine purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for both purity assessment and trace analysis due to its high sensitivity and specificity, often without the need for derivatization. nih.gov

Separation: Reversed-phase liquid chromatography (RPLC) is commonly used. A C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is effective. The acid suppresses the ionization of the carboxyl group and protonates the amine, leading to good retention and peak shape.

Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides highly selective and sensitive detection. nih.govresearchgate.net By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring, SRM), the compound can be quantified at very low concentrations, making this the ideal technique for trace analysis.

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses two stereocenters (at C2 and C3), meaning it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Determining the enantiomeric and diastereomeric purity is critical, especially in pharmaceutical applications. Chiral chromatography is the primary technique for this purpose.

Two main strategies are employed:

Direct Separation: This involves the use of a High-Performance Liquid Chromatography (HPLC) system equipped with a Chiral Stationary Phase (CSP). CSPs are typically based on derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. nih.gov The different stereoisomers interact differently with the chiral environment of the column, resulting in different retention times and allowing for their separation and quantification.

Indirect Separation: This method involves derivatizing the analyte with a chiral derivatizing agent (a single, pure enantiomer) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column (either GC or HPLC). nih.gov

The choice of method depends on the specific stereoisomers and the available instrumentation. The development of a robust chiral separation method is essential for controlling the stereochemical integrity of this compound. nih.gov

Future Prospects and Interdisciplinary Research Directions for 2 Methylpiperidine 3 Carboxylic Acid

Integration with Artificial Intelligence and Machine Learning in Drug Design

Predictive models powered by machine learning can be trained on existing data from libraries of piperidine-containing compounds to forecast the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of novel, virtual derivatives of 2-methylpiperidine-3-carboxylic acid. This in silico screening allows for the rapid evaluation of vast numbers of potential drug candidates, prioritizing those with the highest probability of success for synthesis and experimental testing.

Furthermore, generative AI models can design entirely new molecules based on the this compound core. These algorithms can be programmed to optimize for specific properties, such as high binding affinity to a particular biological target, while simultaneously ensuring drug-like characteristics. This approach moves beyond simple library screening to the de novo design of potent and selective therapeutic agents. By analyzing complex datasets and identifying hidden patterns in structure-activity relationships (SAR), AI and ML will significantly expedite the journey from a promising scaffold to a clinically viable drug candidate.

High-Throughput Synthesis and Screening of Libraries Based on the this compound Scaffold

The future of drug discovery with this compound will heavily rely on high-throughput synthesis (HTS) and screening techniques. The development of large, diverse chemical libraries based on this scaffold is crucial for identifying novel hit compounds and for conducting detailed structure-activity relationship (SAR) studies. wikipedia.org Methodologies such as combinatorial chemistry, utilizing solid-phase synthesis, are particularly well-suited for this purpose. In this approach, the this compound core can be anchored to a solid support, allowing for the systematic and rapid addition of a wide variety of chemical building blocks at its reactive sites—the secondary amine and the carboxylic acid.

This strategy enables the creation of thousands of distinct derivatives in a parallel and automated fashion. For instance, a split-and-mix synthesis approach can be employed to generate vast combinatorial libraries of piperidine-based compounds. These libraries can then be subjected to high-throughput screening, where thousands of compounds are rapidly tested for their activity against a specific biological target. This combination of high-speed synthesis and screening dramatically accelerates the pace of discovery, allowing researchers to efficiently explore the chemical space around the this compound scaffold to find compounds with desired therapeutic effects.

| Synthesis Strategy | Description | Key Advantage |

| Solid-Phase Synthesis | The this compound scaffold is attached to a solid resin, allowing for sequential chemical reactions with easy purification. | Simplifies the purification process and is amenable to automation. |

| Combinatorial Chemistry | A large number of different reactants are systematically combined to produce a diverse library of related compounds. | Rapidly generates a vast number of structurally diverse molecules for screening. |

| Multicomponent Reactions | Three or more reactants are combined in a single step to form a product that contains portions of all the reactants. | Increases synthetic efficiency and allows for the rapid creation of complex molecules. |

Applications in Materials Science and Polymer Chemistry

Beyond its established role in pharmaceuticals, the this compound scaffold holds considerable promise for the development of novel functional materials and polymers. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid group, makes it an ideal monomer or building block for creating advanced polymers with unique properties.